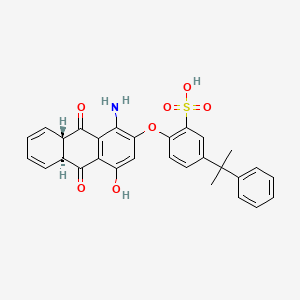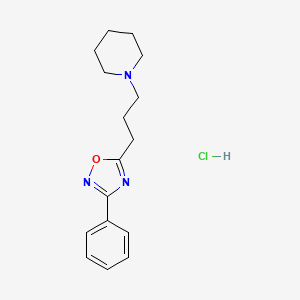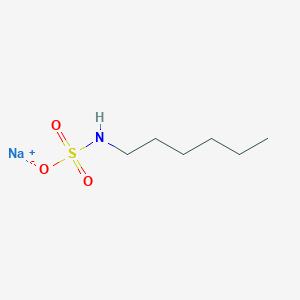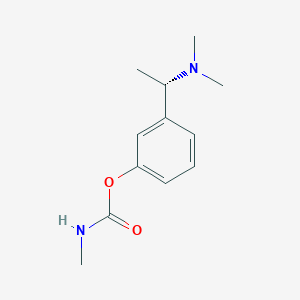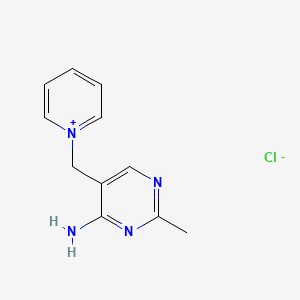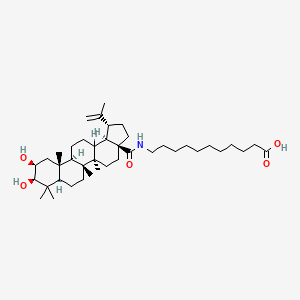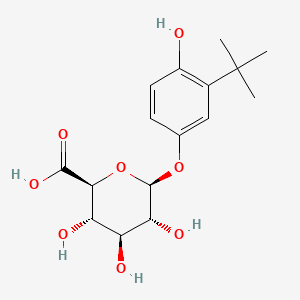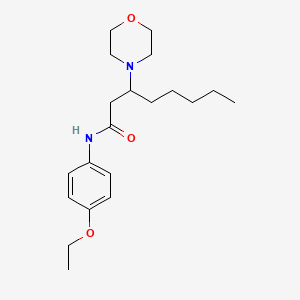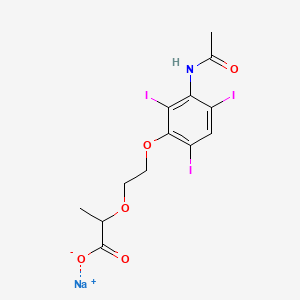
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of three iodine atoms, an acetamido group, and a propionic acid moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps. The starting material is often 3-acetamido-2,4,6-triiodophenol, which undergoes an etherification reaction with ethylene glycol to form the intermediate compound. This intermediate is then reacted with propionic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether or ester compounds .
Applications De Recherche Scientifique
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use as a contrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms in the compound enhance its ability to interact with biological molecules, making it effective in imaging applications. The acetamido group facilitates binding to proteins, while the propionic acid moiety enhances solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid sodium salt
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
Uniqueness
Compared to similar compounds, 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt offers unique advantages such as higher solubility and better bioavailability. Its specific structure allows for more efficient interactions with biological targets, making it a preferred choice in certain applications .
Propriétés
Numéro CAS |
102504-52-9 |
|---|---|
Formule moléculaire |
C13H13I3NNaO5 |
Poids moléculaire |
666.95 g/mol |
Nom IUPAC |
sodium;2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoate |
InChI |
InChI=1S/C13H14I3NO5.Na/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18;/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20);/q;+1/p-1 |
Clé InChI |
CIRFEONMWPKXDV-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



